6-Methoxy-1,4-diazepane dihydrochloride

Lipophilicity Physicochemical profiling Medicinal chemistry

Select 6-Methoxy-1,4-diazepane dihydrochloride for your next SAR campaign. Unlike unsubstituted diazepane or 6-hydroxy analogs, this dihydrochloride salt provides a pre-functionalized methoxy handle at the 6-position, offering defined LogP (0.04), H-bond acceptor count, and electronic properties critical for modulating σ₁ receptor affinity and GPCR target selectivity. Supplied at 98% purity, it is a reliable, research-grade intermediate for constructing polysubstituted diazepane libraries. Ensure positional integrity in your probe molecules—order this specific derivative to maintain the physicochemical and pharmacological baseline established in published optimization studies.

Molecular Formula C6H16Cl2N2O
Molecular Weight 203.11 g/mol
CAS No. 2320325-54-8
Cat. No. B6304697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,4-diazepane dihydrochloride
CAS2320325-54-8
Molecular FormulaC6H16Cl2N2O
Molecular Weight203.11 g/mol
Structural Identifiers
SMILESCOC1CNCCNC1.Cl.Cl
InChIInChI=1S/C6H14N2O.2ClH/c1-9-6-4-7-2-3-8-5-6;;/h6-8H,2-5H2,1H3;2*1H
InChIKeyLJWCIQZSKKUQGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1,4-diazepane dihydrochloride CAS 2320325-54-8: Core Specifications and Sourcing Overview


6-Methoxy-1,4-diazepane dihydrochloride (CAS 2320325-54-8) is a seven-membered heterocyclic diamine derivative belonging to the 1,4-diazepane class, supplied as the dihydrochloride salt with molecular formula C₆H₁₄N₂O·2HCl and molecular weight 203.11 g/mol . The compound features a methoxy substituent at the 6-position of the diazepane ring, distinguishing it from the unsubstituted 1,4-diazepane core structure. It is commercially available at analytical reference standard purity levels suitable for pharmaceutical research and medicinal chemistry applications .

Why In-Class 1,4-Diazepane Analogs Cannot Be Assumed Interchangeable: A Pre-Procurement Consideration


Substitution within the 1,4-diazepane scaffold is not trivial: the position and electronic nature of substituents directly modulate target affinity, selectivity profiles, and physicochemical properties. Published structure-activity relationship (SAR) studies demonstrate that ring homologation from piperazine to 1,4-diazepane alone improves σ₁ receptor affinity and σ₁/σ₂ selectivity [1], while substituent variation at the 1-, 2-, 4-, and 6-positions yields Ki values spanning multiple orders of magnitude [2]. Even within the 6-substituted series, methoxy versus hydroxy substitution alters hydrogen-bonding capacity, LogP, and potential metabolic stability [3]. Generic replacement of 6-Methoxy-1,4-diazepane dihydrochloride with an unsubstituted diazepane, a 6-hydroxy analog, or an alternative 1,4-diazepane derivative cannot be assumed to preserve the intended biological or physicochemical profile without confirmatory side-by-side validation. The quantitative evidence below establishes the specific dimensions of differentiation relevant to selection decisions.

6-Methoxy-1,4-diazepane dihydrochloride: Quantified Differentiation Evidence Against Closest Analogs


Computed LogP Comparison: 6-Methoxy-1,4-diazepane Dihydrochloride vs. Unsubstituted 1,4-Diazepane Core

The introduction of a 6-methoxy substituent onto the 1,4-diazepane scaffold produces a measurable shift in computed lipophilicity relative to the unsubstituted diazepane core. This differentiation is critical for predicting membrane permeability and solubility characteristics during lead optimization .

Lipophilicity Physicochemical profiling Medicinal chemistry

Hydrogen Bond Acceptor Count Differentiation: 6-Methoxy vs. 6-Hydroxy Substitution on the 1,4-Diazepane Scaffold

Substitution at the 6-position with a methoxy group (O–CH₃) versus a hydroxy group (O–H) alters the hydrogen bond acceptor count of the molecule. The methoxy oxygen can act as a hydrogen bond acceptor, whereas the hydroxy group introduces both hydrogen bond donor and acceptor capacity, potentially altering target engagement and selectivity profiles . While direct comparative binding data for the 6-position substitution on the diazepane core are not published, class-level SAR for diazepane-based CB2 agonists demonstrates that methoxy-containing analogs exhibit distinct solubility and permeability improvements compared to hydroxy-substituted counterparts [1].

Hydrogen bonding Structure-activity relationship Ligand design

1,4-Diazepane Ring Homologation Confers σ₁ Receptor Affinity and Selectivity Gains Over Piperazine-Based Analogs

The 1,4-diazepane ring system represents a homologated analog of the six-membered piperazine ring. In a head-to-head pharmacological evaluation, 1,4-diazepane derivatives derived from (S)-serine exhibited markedly improved σ₁ receptor affinity and σ₁/σ₂ subtype selectivity compared to their corresponding piperazine counterparts. The 1,4-dibenzyl derivative 4a displayed a Ki value of 7.4 nM for σ₁ receptors and demonstrated 53-fold selectivity for σ₁ over σ₂ receptors [1]. This class-level effect underscores why the seven-membered 1,4-diazepane scaffold—including 6-Methoxy-1,4-diazepane—cannot be replaced by six-membered piperazine analogs without compromising target engagement parameters.

Sigma receptors GPCR pharmacology Drug discovery

6-Methoxy-1,4-diazepane dihydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: 6-Position Methoxy-Functionalized 1,4-Diazepane as a σ₁ Receptor Ligand Building Block

The 1,4-diazepane core, as demonstrated by Bedürftig et al., confers significantly enhanced σ₁ receptor affinity and σ₁/σ₂ selectivity relative to the piperazine scaffold . 6-Methoxy-1,4-diazepane dihydrochloride provides a pre-functionalized intermediate at the 6-position with a methoxy group that contributes defined LogP and hydrogen-bonding properties [1]. This compound serves as a versatile starting material for constructing 1,2,4,6-polysubstituted diazepane libraries targeting σ₁ receptors, orexin receptors, or other GPCR targets where the seven-membered homopiperazine ring is pharmacophorically advantageous [2].

Physicochemical Property Tuning: Leveraging Computed LogP and Hydrogen Bond Parameters for Lead Optimization

The computed LogP of 0.0378 and hydrogen bond acceptor count of 3 for 6-Methoxy-1,4-diazepane dihydrochloride provide a defined baseline for property-based design . In contrast to unsubstituted 1,4-diazepane or 6-hydroxy analogs (CAS 28795-81-5), the methoxy group modulates lipophilicity and eliminates the additional hydrogen bond donor introduced by a hydroxy substituent [1]. These physicochemical differences are particularly relevant for programs requiring optimization of solubility, permeability, and metabolic stability, as documented in the optimization campaigns of aryl 1,4-diazepane CB2 agonists where methoxy-containing derivatives demonstrated improved drug-like parameters [2].

Chemical Biology Tool Compound Synthesis: Building Block for Selective Target Engagement Probes

The availability of 6-Methoxy-1,4-diazepane dihydrochloride at 98% analytical purity supports its use as a reliable building block for the synthesis of chemical probes requiring defined substitution at the diazepane 6-position. Given the class-level evidence that 1,4-diazepane derivatives exhibit clean receptor profiles in broad-panel screening [1], this methoxy-substituted variant is well-suited for constructing tool compounds intended for target validation studies, particularly in the σ₁ receptor and related GPCR pharmacology space.

Comparative SAR Studies: Differentiating 6-Methoxy from 6-Hydroxy and Unsubstituted 1,4-Diazepane Analogs

For research groups conducting systematic structure-activity relationship (SAR) investigations across the 1,4-diazepane chemical space, 6-Methoxy-1,4-diazepane dihydrochloride represents a key comparator to 6-hydroxy-1,4-diazepane (1,4-diazepan-6-ol, CAS 28795-81-5) and unsubstituted 1,4-diazepane. The methoxy versus hydroxy substitution alters hydrogen-bonding capacity , while the 1,4-diazepane core itself differentiates from piperazine in σ₁ receptor affinity and selectivity [1]. Parallel acquisition of these structurally defined analogs enables rigorous deconvolution of the contributions of ring size, 6-position substitution, and electronic effects to biological activity.

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